Improved Drug-Like Properties Over Lead Analog
MI-538 demonstrates significantly enhanced cellular activity compared to its progenitor, MI-136 (compound 1). In a direct head-to-head comparison using the MLL-AF9 transformed murine bone marrow cell line, MI-538 inhibited cell growth with a GI50 of 83 nM, whereas MI-136 exhibited a GI50 of 550 nM [1]. This represents a 6.6-fold improvement in cellular potency. This gain is attributed to the systematic optimization of substituents on the indole ring to improve drug-like properties [1].
| Evidence Dimension | Cellular Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | MI-136 (compound 1) at 550 nM |
| Quantified Difference | 6.6-fold improvement (lower GI50) |
| Conditions | MTT cell viability assay in MLL-AF9 transformed murine bone marrow cells after 7 days of treatment. |
Why This Matters
A 6.6-fold increase in cellular potency directly translates to a lower required concentration to achieve a biological effect in cell-based assays, reducing the risk of off-target toxicity and improving the dynamic range for in vitro studies.
- [1] Borkin, D. et al. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). J. Med. Chem. 2016, 59, 3, 892–913. View Source
